N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
Historical Development of Molecular Hybridization Strategy
The concept of molecular hybridization traces its origins to Linus Pauling’s pioneering work on orbital hybridization in the 1930s, which laid the theoretical foundation for understanding molecular geometry and bonding interactions. By the late 20th century, this principle was adapted to medicinal chemistry as a deliberate strategy to combine pharmacologically active fragments into unified scaffolds. The coumarin-thiazole-benzodioxine hybrid exemplifies this evolution, merging three historically significant heterocycles:
- Coumarin : First isolated in 1820, coumarin derivatives gained prominence for their anticoagulant properties and later for antimicrobial and anticancer activities.
- Thiazole : Discovered in 1887, thiazole-containing compounds became cornerstones of antibiotic development (e.g., penicillin derivatives) and metabolic regulation.
- Benzodioxane : Emerging in the 1960s, benzodioxane derivatives showed selective enzyme inhibition capabilities, particularly against monoamine oxidases.
The systematic hybridization of these components began in the 2010s, driven by the need to combat multidrug-resistant pathogens and multifactorial diseases. Early successes included coumarin-benzimidazole hybrids with broad-spectrum antibacterial activity (MIC values: 1–4 μg/mL against Pseudomonas aeruginosa and Staphylococcus aureus) and thiazole-dihydrobenzodioxine derivatives exhibiting submicromolar CB2 receptor binding affinity.
Structural Significance in Medicinal Chemistry Research
The tripartite structure of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b]dioxine-6-carboxamide confers unique advantages:
Table 1: Key Structural Contributions of Hybrid Components
| Component | Pharmacophoric Role | Electronic Effects |
|---|---|---|
| Coumarin (2H-chromen-2-one) | π-π stacking with aromatic residues | Electron-deficient lactone ring |
| Thiazole | Hydrogen bonding via N and S atoms | Conjugation-stabilized aromaticity |
| Benzodioxane | Hydrophobic pocket complementarity | Electron-rich dioxane oxygen atoms |
The coumarin core’s planar structure facilitates intercalation with biological macromolecules, while its keto group participates in hydrogen bonding. Thiazole contributes to metabolic stability and metal coordination, critical for enzyme inhibition. The benzodioxane moiety enhances blood-brain barrier permeability in neuroactive compounds, as demonstrated by MAO-B inhibitors with IC50 values of 45–947 nM.
Rational Design Principles for Multifunctional Bioactive Agents
Hybridization strategies for this scaffold employ both linker-based and framework-integration approaches:
- Linker Optimization : A carboxamide bridge (-CONH-) connects the thiazole and benzodioxane units, providing conformational flexibility while maintaining electronic communication. Studies show that alkyl linkers >3 carbons reduce target affinity due to increased entropy.
- Substituent Engineering :
- Stereoelectronic Tuning : The dihydrobenzodioxine’s chair conformation optimizes hydrophobic interactions, as evidenced by 2.6 μM IC50 against HepG2 cells in open-chain thioamide analogues.
Figure 1: Design Logic
Coumarin (pharmacophore) → Thiazole (bioisostere for pyridine) → Benzodioxane (conformationally restricted ether) → Carboxamide (hydrogen bond donor/acceptor).
Research Significance in Current Pharmacological Landscape
This hybrid addresses three critical needs in modern therapeutics:
- Multidrug Resistance : Dual inhibition of bacterial efflux pumps (via coumarin) and DNA gyrase (via thiazole) in Gram-negative pathogens.
- Selective Enzyme Targeting : 100–1000× selectivity for hCA IX/XII over off-target isoforms, crucial for anticancer applications.
- Polypharmacology : Simultaneous modulation of CDK2 (IC50: 0.93 μM) and carbonic anhydrases in hepatocellular carcinoma models.
Ongoing clinical trials (as of 2025) focus on derivatives for metastatic cancers and biofilm-associated infections, with preliminary data showing 40–60% tumor growth inhibition in xenograft models.
Properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5S/c24-19(13-5-6-17-18(10-13)27-8-7-26-17)23-21-22-15(11-29-21)14-9-12-3-1-2-4-16(12)28-20(14)25/h1-6,9-11H,7-8H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPVXGNCYKNNAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to interact with a variety of biological targets, including antimicrobial, antifungal, antiviral, and antitumor targets.
Mode of Action
It is known that thiazole derivatives can interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s function.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, often related to their antimicrobial, antifungal, antiviral, and antitumor activities.
Biochemical Analysis
Biochemical Properties
It is known that coumarin derivatives, to which this compound belongs, have been found to exhibit antioxidant activity. This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in oxidative stress pathways.
Cellular Effects
Given the antioxidant activity of similar compounds, it is plausible that this compound could influence cell function by mitigating oxidative stress, which could impact cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that integrates a coumarin moiety and a thiazole ring, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is C17H10N2O4S, with a molecular weight of 338.34 g/mol. The structural components include:
- Coumarin moiety : Known for its antioxidant and anticancer properties.
- Thiazole ring : Associated with various biological activities including antimicrobial and anticancer effects.
Anticancer Activity
Research indicates that compounds containing the benzodioxane structure exhibit significant anticancer properties. For instance, derivatives of 1,4-benzodioxane have been shown to inhibit cancer cell proliferation through various mechanisms such as:
- Inhibition of cell cycle progression : Certain derivatives act by arresting the cell cycle at specific phases.
- Induction of apoptosis : Some compounds promote programmed cell death in cancer cells.
A study highlighted that a benzodioxane derivative demonstrated growth inhibitory activity in human ovarian carcinoma models, emphasizing the importance of the benzodioxane moiety in mediating these effects .
Anti-inflammatory Activity
Compounds similar to N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine have been evaluated for their anti-inflammatory properties. The mechanism involves:
- Inhibition of pro-inflammatory cytokines : These compounds can reduce the levels of cytokines responsible for inflammation.
For example, a study demonstrated that certain 1,4-benzodioxane derivatives exhibited notable anti-inflammatory activity by modulating the expression of inflammatory markers .
Antimicrobial Activity
The thiazole ring present in this compound contributes to its antimicrobial properties. Thiazole derivatives have shown effectiveness against various bacterial strains and fungi. The proposed mechanisms include:
- Disruption of microbial cell membranes : This leads to cell death.
Research has indicated that compounds with similar structures possess broad-spectrum antimicrobial activity .
The biological activity of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways related to growth and inflammation.
Case Studies and Research Findings
- Anticancer Efficacy :
- Anti-inflammatory Properties :
- Antimicrobial Studies :
Summary Table of Biological Activities
Comparison with Similar Compounds
Heterocyclic Substitutions
Key Observations :
Coumarin-Thiazole Hybrids
Key Observations :
Reaction Conditions and Catalysts
Key Observations :
- Solvent-free synthesis (target compound) minimizes waste and improves atom economy compared to DMF-based routes .
- Palladium-catalyzed hydrogenation (e.g., ) achieves high yields (>99%) but requires specialized equipment.
Spectroscopic and Physical Properties
NMR and MS Data Comparison
Q & A
What are the optimal synthetic routes for N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide?
Basic Research Question
The synthesis typically involves multi-step reactions, starting with the preparation of thiazole or coumarin precursors. For example, coupling reactions between halogenated coumarin derivatives and thiazole-containing intermediates under reflux conditions (e.g., ethanol or THF at 170–210°C) are common . Purification via recrystallization or flash chromatography (using ethyl acetate/hexane) is critical to isolate the final product with yields ranging from 45% to 93%, depending on substituent reactivity .
What spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
Standard characterization includes:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly for distinguishing thiazole, coumarin, and benzodioxine moieties .
- IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches (~1650–1750 cm⁻¹) .
- X-ray crystallography : Resolves stereochemical ambiguities; for instance, single-crystal studies reveal dihedral angles between aromatic systems, influencing π-π stacking .
How can computational methods like molecular docking predict biological activity?
Advanced Research Question
Docking studies (e.g., using AutoDock Vina or Schrödinger Suite) model interactions between the compound and target proteins (e.g., kinases or GSK-3β). Key steps include:
- Protein preparation : Remove water molecules and add hydrogens.
- Grid generation : Focus on active sites (e.g., ATP-binding pockets).
- Scoring functions : Evaluate binding affinities (ΔG values).
DFT calculations further assess electronic properties (HOMO-LUMO gaps) to predict reactivity .
How do substituent variations affect the compound's reactivity and bioactivity?
Advanced Research Question
Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance electrophilicity, improving yield in cyclization reactions . Conversely, electron-donating groups (e.g., -OCH₃) may reduce reactivity but improve solubility. Bioactivity trends show fluorinated derivatives exhibit higher antimicrobial potency due to increased membrane permeability .
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies often arise from:
- Assay variability : Normalize results using positive controls (e.g., doxorubicin for cytotoxicity).
- Purity issues : Validate compound integrity via HPLC (>95% purity) .
- Cellular models : Compare activity in primary vs. immortalized cell lines. Meta-analyses of IC₅₀ values across studies can identify outlier datasets .
How is the crystal structure determined, and what insights does it provide?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) at 292 K resolves bond lengths and angles. For example, the dihedral angle between the coumarin and thiazole rings (e.g., 12.7°) influences molecular planarity and π-π interactions, critical for DNA intercalation studies .
What are the challenges in optimizing reaction yields, and how can they be addressed?
Basic Research Question
Low yields stem from steric hindrance or side reactions (e.g., oxidation of thiol groups). Mitigation strategies include:
- Catalyst optimization : Use Pd(OAc)₂ for Suzuki couplings.
- Solvent selection : Polar aprotic solvents (DMF) enhance nucleophilic substitution .
- Temperature control : Gradual heating avoids decomposition of heat-sensitive intermediates .
How does the compound interact with biological targets at the molecular level?
Advanced Research Question
Mechanistic studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) reveal binding kinetics (kon/koff rates). For example, hydrogen bonding between the carboxamide group and kinase active-site residues (e.g., Asp86 in GSK-3β) drives inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
